molecular formula C12H12O6 B1678535 Pyrogallol triacetate CAS No. 525-52-0

Pyrogallol triacetate

Cat. No.: B1678535
CAS No.: 525-52-0
M. Wt: 252.22 g/mol
InChI Key: AQGLTPNHAAVOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Pyrogallol triacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties and its role in biological systems.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, photographic developers, and other industrial chemicals.

Mechanism of Action

Target of Action

Pyrogallol triacetate is a derivative of pyrogallol, a bioactive compound derived from natural sources . The primary targets of pyrogallol are the Signal Transducer and Activator of Transcription 2 (STAT2) signaling pathway and aerobic glycolysis . These targets play crucial roles in cell metabolism and cell cycle regulation, making them important in the context of cancer treatment .

Mode of Action

Pyrogallol interacts with its targets by modulating their activities. It notably impedes the progression of A549 cells (a type of lung cancer cell) by prompting cell cycle arrest in the G0/G1 phase and fostering apoptosis . Docking studies have indicated a robust binding affinity between pyrogallol and the signaling targets within the STAT2 pathway .

Biochemical Pathways

Pyrogallol’s action affects several biochemical pathways. It plays a role in regulating metabolism, apoptosis, and STAT2 targets linked to lung tumorigenesis . In addition, it has been found to induce nuclear factor-erythroid 2-related factor 2 (Nrf2)-mediated gene expression , which is associated with glutathione metabolism, drug and/or xenobiotics metabolism, and the pentose phosphate pathway .

Pharmacokinetics

The parent compound, pyrogallol, is known to be degraded by the gut microbiota . This suggests that the bioavailability of this compound may be influenced by factors such as gut microbiota composition and individual metabolic differences.

Result of Action

The action of pyrogallol results in molecular and cellular effects that can halt the growth of cancer cells. It prompts cell cycle arrest in the G0/G1 phase and fosters apoptosis . These effects indicate its promise as a potential treatment for conditions like non-small cell lung carcinoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the oxidation of pyrogallol . Additionally, the presence of certain enzymes and other compounds in the environment can influence its action

Safety and Hazards

Pyrogallol triacetate is classified as having acute toxicity, both oral and dermal, and inhalation toxicity. It is also suspected of causing genetic defects . It is harmful if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Future research directions include the development of new pyrogallol-containing materials, understanding the role of chirality in adhesion, and improving the mechanical stability of these materials for applications in various biomedical, energy, and industrial devices . The potential of pyrogallol as an alternative warhead in the design of targeted covalent ligands is also being explored .

Biochemical Analysis

Biochemical Properties

Pyrogallol triacetate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with tannase, an enzyme that catalyzes the hydrolysis of ester bonds in tannins and gallic acid esters . This interaction is crucial for the biodegradation of tannins, which are resistant to degradation and can cause environmental pollution. This compound’s interaction with tannase facilitates the breakdown of complex tannins into simpler molecules, aiding in various bioconversion processes.

Cellular Effects

This compound has been observed to influence various cellular processes. It exhibits anti-proliferative effects on human tumor cell lines such as K562 (chronic myelogenous leukemia), Jurkat (lymphoma T), Raji (lymphoma B), and HEL (erythroleukemia) . These effects are primarily due to its ability to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been shown to enhance the sensitivity of ovarian cancer cells to chemotherapeutic agents like cisplatin, further promoting apoptosis and inhibiting colony formation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to modulate the STAT2 signaling pathway in non-small cell lung carcinoma cells, resulting in cell cycle arrest and apoptosis . This modulation is achieved through the binding of this compound to specific targets within the STAT2 pathway, thereby inhibiting tumor progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation can lead to the formation of pyrogallol, which has distinct biochemical properties . Long-term studies have shown that this compound can maintain its anti-proliferative effects on cancer cells over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased anti-tumor activity, but may also result in toxic effects such as weight loss and organ damage . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of tannins and other polyphenolic compounds. The compound is metabolized by enzymes such as tannase, which hydrolyzes the ester bonds to produce pyrogallol and acetic acid . These metabolites can then enter various metabolic pathways, including the tricarboxylic acid cycle, contributing to cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm and can interact with various organelles, including the mitochondria and endoplasmic reticulum . These interactions are mediated by specific targeting signals and post-translational modifications that direct this compound to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrogallol triacetate can be synthesized through the acetylation of pyrogallol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups on the pyrogallol molecule.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and reaction time, to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: It can be reduced back to pyrogallol under specific conditions.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Pyrogallol.

    Substitution: Various substituted pyrogallol derivatives.

Comparison with Similar Compounds

    Pyrogallol: The parent compound, which has free hydroxyl groups instead of acetylated ones.

    Phloroglucinol: Another trihydroxybenzene, but with hydroxyl groups at different positions (1,3,5).

Comparison:

    Uniqueness: Pyrogallol triacetate is unique due to its acetylated hydroxyl groups, which alter its chemical reactivity and solubility compared to pyrogallol and phloroglucinol.

Properties

IUPAC Name

(2,3-diacetyloxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-7(13)16-10-5-4-6-11(17-8(2)14)12(10)18-9(3)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGLTPNHAAVOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883422
Record name 1,2,3-Benzenetriol, 1,2,3-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-52-0
Record name 1,2,3-Benzenetriol, 1,2,3-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrogallol triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrogallol triacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Benzenetriol, 1,2,3-triacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Benzenetriol, 1,2,3-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,2,3-triyl triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYROGALLOL TRIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TMC1R26A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To cyclohexane-1,2,3-trione 1,3-dioxime (100 parts) were added glacial acetic acid (400 parts) and water (1600 parts) and the mixture refluxed for four hours at 100°-100.5° C. The pyrogallol was extracted and purified as follows. 47.3% NaOH solution (483 parts) was added to the cooled mixture, when the pH rose from 3.4 to 6.0. The mixture was filtered giving insolubles (60 parts), and the filtrate was continuously extracted with ether. The extract was dried over Na2SO4 and evaporated. The residue was triturated with water and the mixture filtered giving insolubles (8 parts) and a filtrate which was evaporated on a water bath to give a tar (8 parts). To this tar were added glacial acetic acid (42 parts) and acetic anhydride (70 parts) and a catalytic amount of pyridine. After standing at room temperature for five hours, the mixture was drowned out in water and the tar obtained recrystallised from methanol (8 parts) to give pyrogallol triacetate (1 part), melting point 161°-163° C., (0.5% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrogallol triacetate
Reactant of Route 2
Reactant of Route 2
Pyrogallol triacetate
Reactant of Route 3
Reactant of Route 3
Pyrogallol triacetate
Reactant of Route 4
Reactant of Route 4
Pyrogallol triacetate
Reactant of Route 5
Reactant of Route 5
Pyrogallol triacetate
Reactant of Route 6
Reactant of Route 6
Pyrogallol triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.